molecular formula C18H14ClNO3 B13055264 Methyl 8-(benzyloxy)-2-chloroquinoline-3-carboxylate

Methyl 8-(benzyloxy)-2-chloroquinoline-3-carboxylate

Cat. No.: B13055264
M. Wt: 327.8 g/mol
InChI Key: SDSMDRHZLJYSKL-UHFFFAOYSA-N
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Description

Methyl 8-(benzyloxy)-2-chloroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-(benzyloxy)-2-chloroquinoline-3-carboxylate typically involves multiple steps. One common method starts with the chlorination of quinoline to obtain 2-chloroquinoline. This intermediate is then subjected to a benzyloxy substitution at the 8-position. The final step involves esterification with methyl chloroformate to yield the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-(benzyloxy)-2-chloroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.

    Substitution: The chloro group at the 2-position can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

The major products formed from these reactions include benzaldehyde derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

Methyl 8-(benzyloxy)-2-chloroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of Methyl 8-(benzyloxy)-2-chloroquinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects. The benzyloxy group enhances its ability to penetrate cell membranes, while the quinoline core interacts with the target enzymes.

Comparison with Similar Compounds

Similar Compounds

    8-Benzyloxyquinoline: Lacks the chloro and carboxylate groups but shares the benzyloxy substitution.

    2-Chloroquinoline: Lacks the benzyloxy and carboxylate groups but shares the chloro substitution.

    Methyl 8-hydroxyquinoline-3-carboxylate: Similar structure but with a hydroxy group instead of a benzyloxy group.

Uniqueness

Methyl 8-(benzyloxy)-2-chloroquinoline-3-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzyloxy group enhances its lipophilicity, while the chloro and carboxylate groups provide sites for further chemical modifications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H14ClNO3

Molecular Weight

327.8 g/mol

IUPAC Name

methyl 2-chloro-8-phenylmethoxyquinoline-3-carboxylate

InChI

InChI=1S/C18H14ClNO3/c1-22-18(21)14-10-13-8-5-9-15(16(13)20-17(14)19)23-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3

InChI Key

SDSMDRHZLJYSKL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C2C(=C1)C=CC=C2OCC3=CC=CC=C3)Cl

Origin of Product

United States

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